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Compound of Interest

Compound Name: 5-Nitrothiophene-2-carbonitrile

CAS No.: 16689-02-4

Cat. No.: B092908 Get Quote

Executive Summary: The "Push-Pull" Architecture
The 5-nitrothiophene system represents a classic "push-pull" heterocyclic scaffold. The

thiophene ring acts as an electron-rich donor (push), while the nitro group at the 5-position acts

as a potent electron-withdrawing acceptor (pull).

For drug development professionals, this moiety presents a dichotomy:

Synthetic Utility: The nitro group strongly activates the C2 position for Nucleophilic Aromatic

Substitution (

), enabling rapid library generation.

Developmental Risk: The high redox potential of the nitro group creates a "structural alert"

for mutagenicity (Ames positive) and metabolic instability via nitroreductase enzymes.

This guide details the mechanistic underpinnings of these behaviors and provides validated

protocols for handling and functionalizing this ring system.
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Unlike its furan counterparts, the thiophene ring possesses significant aromatic character

(resonance energy ~29 kcal/mol), conferring moderate stability. However, the introduction of

the 5-nitro group perturbs this aromaticity.

Ring Opening Sensitivity: While generally stable under acidic conditions, the 5-

nitrothiophene ring is susceptible to nucleophilic ring opening under specific conditions.

Hazard Note: Reaction with secondary amines in the presence of silver nitrate (

) can trigger ring opening to form silver thiolates.[1]

Explosion Risk: Polynitrated variants, specifically 3,4-dinitrothiophene, have been

documented to undergo explosive ring-opening reactions with amines.[1]

Photostability
Nitrothiophenes exhibit strong UV absorption bands (typically 300–400 nm). Upon excitation,

they can undergo intersystem crossing to triplet states. While often used as photostabilizers in

materials (e.g., PVC), in a solution-phase drug development context, they are prone to photo-

oxidation and should be stored in amber glass.

Metabolic Stability (The Toxicology Bottleneck)
The primary failure mode for nitrothiophene drug candidates is reductive metabolism. The

electron-deficient nitro group is a substrate for cytosolic nitroreductases (NTRs) and CYP450

enzymes.

Mechanism of Toxicity:

Single Electron Transfer (SET): Formation of the nitro radical anion (

).

Reduction Cascade: Rapid reduction to the nitroso (

) and then hydroxylamine (

) species.
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Bioactivation: The hydroxylamine is esterified (via sulfotransferases or acetyltransferases) to

form a labile species that releases a nitrenium ion.[2][3]

Genotoxicity: The electrophilic nitrenium ion covalently binds to guanine residues in DNA,

causing replication errors.

Visualization: Metabolic Bioactivation Pathway
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Figure 1: The reductive metabolic cascade of 5-nitrothiophene leading to genotoxicity.

Chemical Reactivity: Nucleophilic Aromatic
Substitution ( )[6]
The most valuable synthetic attribute of the 5-nitrothiophene system is the activation of the C2

position. The nitro group at C5 lowers the energy of the LUMO, allowing nucleophiles to attack

C2, forming a resonance-stabilized Meisenheimer complex.

Reactivity Matrix
The rate of substitution depends heavily on the leaving group (LG) at C2.
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Leaving Group (C2) Reactivity (Relative) Comments

-F Very High

High electronegativity

stabilizes the transition state

(Meisenheimer complex).

-NO₂ High

The nitro group itself can be

displaced (denitration) by

strong nucleophiles.

-Br / -Cl Moderate
Standard substrates for library

synthesis.

-OMe Low
Poor leaving group; requires

harsh conditions.

Mechanism: The Addition-Elimination Pathway
Unlike standard

reactions, this proceeds via an intermediate.

Attack: Nucleophile attacks C2.

Stabilization: Negative charge is delocalized onto the C5-nitro group.

Re-aromatization: Leaving group is expelled.

Visualization:

Reaction Coordinate
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Figure 2: The addition-elimination mechanism (

) activated by the 5-nitro group.

Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-Nitrothiophenes via
Objective: Functionalization of the ring for SAR (Structure-Activity Relationship) studies.

Substrate: 2-Bromo-5-nitrothiophene.

Reagents:

2-Bromo-5-nitrothiophene (1.0 equiv)[4]

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

Base:

(2.0 equiv) or DIPEA (1.5 equiv)

Solvent: Acetonitrile (MeCN) or DMF.
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Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-

nitrothiophene (1.0 mmol) in anhydrous MeCN (5 mL).

Addition: Add the inorganic base (

) followed by the secondary amine dropwise at Room Temperature (RT).

Reaction:

For reactive amines: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

For hindered amines: Heat to 60°C for 4–12 hours.

Workup:

Dilute reaction mixture with water (20 mL).

Extract with Ethyl Acetate (

mL).

Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Expected Yield: 75–90%.[5]

Protocol B: Electrophilic Nitration of Thiophene
(Precursor Synthesis)
Safety Warning: Nitration of thiophene is highly exothermic. Runaway reactions can occur if

temperature is not strictly controlled.

Reagents:
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Thiophene (1.0 equiv)

Nitric Acid (fuming, >90%)

Acetic Anhydride (solvent/dehydrating agent)

Methodology:

Cooling: Cool a solution of Acetic Anhydride (3 volumes) to 0°C.

Acid Prep: Slowly add Nitric Acid (1.1 equiv) while maintaining temp < 10°C.

Addition: Add Thiophene (1.0 equiv) dissolved in Acetic Anhydride dropwise. Crucial: Keep

internal temperature between 0°C and 5°C.

Quench: Pour mixture onto crushed ice.

Isolation: Filter the resulting yellow solid.

Note: This typically yields a mixture of 2-nitrothiophene (major) and 3-nitrothiophene

(minor).[6] Isomeric separation is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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